molecular formula C22H29ClN2O3S2 B4597487 N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide

Cat. No.: B4597487
M. Wt: 469.1 g/mol
InChI Key: ORWWCPCDCPLMMH-UHFFFAOYSA-N
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Description

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide is a complex organic compound with a unique structure that includes a tert-butylsulfanyl group, a chlorophenylsulfonyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide typically involves multiple steps. One common approach is to start with the preparation of the tert-butylsulfanyl ethylamine, which is then reacted with 4-chlorophenylsulfonyl chloride to form the intermediate compound. This intermediate is further reacted with 3,4-dimethylphenylglycine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylsulfanyl group can yield tert-butylsulfoxide or tert-butylsulfone.

Scientific Research Applications

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide
  • N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)alanine

Uniqueness

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O3S2/c1-16-6-9-19(14-17(16)2)25(15-21(26)24-12-13-29-22(3,4)5)30(27,28)20-10-7-18(23)8-11-20/h6-11,14H,12-13,15H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWWCPCDCPLMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide
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N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide
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N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide
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N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide
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N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide
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N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide

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